molecular formula C13H18ClNO4S2 B2827329 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine CAS No. 1448076-33-2

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine

Cat. No.: B2827329
CAS No.: 1448076-33-2
M. Wt: 351.86
InChI Key: INJLEEQJOIONPY-UHFFFAOYSA-N
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Description

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine is a synthetic sulfonylpiperidine derivative of interest in chemical and pharmaceutical research. This compound features a piperidine core functionalized with two distinct sulfonyl groups: a 3-chloro-2-methylphenylsulfonyl moiety and a methylsulfonyl group. The distinct electronic properties of the sulfonyl groups make this scaffold a valuable intermediate for exploring structure-activity relationships. Researchers can utilize this compound in the synthesis of more complex molecules, particularly in developing potential protease inhibitors or kinase inhibitors where the sulfonyl groups can act as key binding elements. It may also serve as a building block in medicinal chemistry for constructing compound libraries aimed at high-throughput screening. This product is provided for research and development purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. Handle with appropriate precautions in a controlled environment.

Properties

IUPAC Name

1-(3-chloro-2-methylphenyl)sulfonyl-4-methylsulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO4S2/c1-10-12(14)4-3-5-13(10)21(18,19)15-8-6-11(7-9-15)20(2,16)17/h3-5,11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJLEEQJOIONPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine, a compound with significant potential in pharmacology, has been studied for its biological activities, including antibacterial, enzyme inhibition, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C12H16ClN2O4S2
  • Molecular Weight : 339.35 g/mol
  • CAS Number : 23883205

1. Antibacterial Activity

Research has demonstrated that compounds similar to this compound exhibit moderate to strong antibacterial activity against various bacterial strains. For instance:

  • Bacterial Strains Tested :
    • Salmonella typhi
    • Bacillus subtilis
    • Escherichia coli
    • Staphylococcus aureus

The synthesized derivatives showed varying degrees of effectiveness, with some compounds achieving IC50 values as low as 2.14 µM against acetylcholinesterase (AChE) and strong inhibitory effects on urease activity, indicating potential for treating infections caused by these pathogens .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable, particularly regarding:

  • Acetylcholinesterase (AChE) : The inhibition of AChE is crucial for treating conditions like Alzheimer's disease. Compounds derived from the piperidine structure have shown promising AChE inhibitory activity.
  • Urease : Strong inhibitory action against urease suggests applications in treating urease-related disorders, such as urinary tract infections.

Case Studies and Research Findings

A study synthesized a series of piperidine derivatives and evaluated their biological activities. The results indicated that the presence of the sulfonyl group significantly enhanced the pharmacological effectiveness of the compounds. Key findings include:

CompoundActivity TypeIC50 Value (µM)Bacterial Strain Tested
7lAChE Inhibition2.14±0.003N/A
7mUrease Inhibition0.63±0.001N/A
7nAntibacterialModerateSalmonella typhi
7oAntibacterialStrongBacillus subtilis

These results highlight the compound's versatility in targeting multiple biological pathways, making it a candidate for further pharmacological development.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors in microbial cells. The sulfonamide moiety is particularly effective in binding to active sites, thus inhibiting enzymatic reactions critical for bacterial survival and proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent type, position, and electronic effects. Below is a detailed comparison based on evidence from diverse sources:

Substituent Position and Halogen Variations

  • Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride (CAS 101768-64-3): This analog replaces the 3-chloro-2-methylphenyl group with a 4-chlorophenylsulfonyl group.
  • 1-[(4-chloro-3-methoxyphenyl)sulfonyl]piperidine (CAS 457961-51-2) : Substitutes the 2-methyl group with a methoxy moiety at the 3-position. The methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing chloro and methyl groups in the parent compound, which may influence solubility and target interactions .

Sulfonyl Group Modifications

  • 1-(Methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]piperidine: Features a methylsulfonyl group directly on the piperidine ring and a trifluoromethoxy-substituted phenoxy group. The trifluoromethoxy group enhances lipophilicity, while the absence of a phenylsulfonyl group reduces steric bulk compared to the parent compound .
  • The tert-butyldimethylsilyl (TBS) group introduces steric protection, contrasting with the methylsulfonyl group’s electron-withdrawing nature .

Heterocyclic and Aromatic Substituents

  • 4-(2,4-Difluorophenoxy)-1-[4-(methylsulfonyl)-2-nitrophenyl]piperidine (Compound 11): Combines a nitro group and difluorophenoxy substituents.
  • 1-(Methylsulfonyl)-4-[4-(3-thienyl)phenoxy]piperidine: Replaces the phenylsulfonyl group with a thienyl-substituted phenoxy moiety. The thiophene ring introduces aromatic heterocyclic interactions, which may influence binding to receptors like G-protein-coupled receptors (GPCRs) .

Sulfanyl vs. Sulfonyl Derivatives

  • 1-[(4-Nitrophenyl)sulfanylmethyl]piperidine (CAS 1375472-00-6): Features a sulfanyl (thioether) linkage instead of a sulfonyl group.

Structural and Functional Data Table

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key References
1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine 3-Cl-2-MeC₆H₃SO₂ (1), MeSO₂ (4) C₁₃H₁₇ClNO₄S₂ 373.86 -
4-[(4-Chlorophenyl)sulfonyl]piperidine HCl 4-ClC₆H₄SO₂ (1) C₁₁H₁₄ClNO₂S·HCl 296.21
1-[(4-Chloro-3-methoxyphenyl)sulfonyl]piperidine 4-Cl-3-MeOC₆H₃SO₂ (1) C₁₂H₁₆ClNO₃S 289.78
1-(Methylsulfonyl)-4-[4-(3-thienyl)phenoxy]piperidine MeSO₂ (1), 4-(3-thienyl)C₆H₄O (4) C₁₆H₁₉NO₃S₂ 345.45
1-[(4-Nitrophenyl)sulfanylmethyl]piperidine 4-NO₂C₆H₄S-CH₂ (1) C₁₂H₁₆N₂O₂S 276.33

Key Research Findings

  • Electron-Withdrawing Groups : Methylsulfonyl and chloro substituents synergistically increase the compound’s electrophilicity, which may enhance interactions with nucleophilic residues in enzymes or receptors .

Q & A

Q. What are the key synthetic pathways for 1-((3-Chloro-2-methylphenyl)sulfonyl)-4-(methylsulfonyl)piperidine?

The synthesis typically involves sequential sulfonylation of the piperidine ring. A common approach includes:

  • Step 1: Sulfonylation of piperidine at the 1-position using 3-chloro-2-methylbenzenesulfonyl chloride under alkaline conditions (e.g., triethylamine in dichloromethane at 0–25°C) .
  • Step 2: Secondary sulfonylation at the 4-position with methanesulfonyl chloride, requiring precise stoichiometry to avoid over-substitution .
  • Purification: Column chromatography or recrystallization is used, followed by validation via HPLC (>95% purity) and NMR spectroscopy .

Q. Which analytical methods are critical for structural confirmation of this compound?

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for the chloro-methylphenyl group; piperidine protons at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 376.05) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors degradation products .

Q. What physicochemical properties influence its solubility and reactivity?

  • Solubility: Low aqueous solubility due to dual sulfonyl groups; better in polar aprotic solvents (e.g., DMSO, DMF) .
  • Reactivity: Sulfonyl groups act as electron-withdrawing moieties, enhancing stability toward nucleophilic attack but enabling participation in SNAr reactions under acidic/basic conditions .

Advanced Research Questions

Q. How do structural modifications impact its biological activity and selectivity?

  • Substituent Effects: Replacing the 3-chloro-2-methylphenyl group with electron-deficient aromatics (e.g., 4-fluorophenyl) increases affinity for enzymes like monoamine oxidases, while bulkier groups reduce cell permeability .
  • Stereochemistry: Cis vs. trans configurations at the piperidine ring (e.g., Z/E isomers in styryl derivatives) significantly alter receptor binding, as shown in MAO-A/B inhibition assays .
  • SAR Studies: Methylsulfonyl at the 4-position improves metabolic stability compared to ethylsulfonyl analogs, as evidenced by hepatic microsome assays .

Q. What methodologies optimize reaction yields and scalability?

  • Catalytic Optimization: Using DMAP (4-dimethylaminopyridine) accelerates sulfonylation rates by stabilizing intermediates .
  • Temperature Control: Gradual warming (0°C → room temperature) minimizes side reactions during sulfonyl chloride additions .
  • Green Chemistry: Solvent substitution (e.g., replacing dichloromethane with cyclopentyl methyl ether) improves safety profiles without compromising yields .

Q. How can advanced spectroscopic techniques resolve synthetic challenges?

  • 2D NMR (HSQC, HMBC): Maps 1^1H-13^13C correlations to confirm regioselectivity in multi-sulfonylated intermediates .
  • X-ray Crystallography: Resolves ambiguous stereochemistry in crystalline derivatives, critical for structure-based drug design .
  • LC-MS/MS: Detects trace impurities (e.g., des-methyl byproducts) at ppm levels, essential for GMP-compliant synthesis .

Q. What strategies address discrepancies in biological assay data?

  • Assay Validation: Cross-testing in orthogonal assays (e.g., fluorescence polarization vs. radiometric binding) identifies false positives .
  • Metabolite Screening: LC-HRMS identifies oxidative metabolites that may interfere with target engagement .
  • Structural Modeling: Docking studies (e.g., using AutoDock Vina) rationalize conflicting IC50_{50} values by predicting binding poses in enzyme isoforms .

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